Dimethoxy(dipropyl)stannane

Description

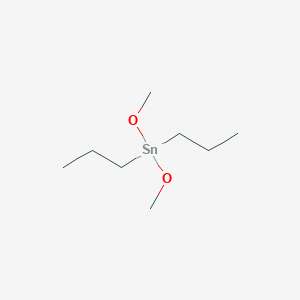

Structure

2D Structure

Properties

CAS No. |

20756-81-4 |

|---|---|

Molecular Formula |

C8H20O2Sn |

Molecular Weight |

266.95 g/mol |

IUPAC Name |

dimethoxy(dipropyl)stannane |

InChI |

InChI=1S/2C3H7.2CH3O.Sn/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H3;/q;;2*-1;+2 |

InChI Key |

YKIZOKHEKSMAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Sn](CCC)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Dimethoxy(dipropyl)stannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethoxy(dipropyl)stannane. While specific literature detailing this exact compound is sparse, this document outlines a robust synthesis protocol based on well-established reactions of analogous organotin compounds. Furthermore, it presents the expected characterization data derived from spectroscopic principles and comparison with related structures.

Synthesis of this compound

The most viable and commonly employed method for the synthesis of dialkoxydialkylstannanes is the reaction of a dialkyltin dihalide with a corresponding sodium alkoxide. In this case, this compound is synthesized by the reaction of dipropyltin dichloride with sodium methoxide.

Reaction Scheme

The overall reaction is a salt metathesis reaction where the chloride ligands on the tin atom are substituted by methoxide groups.

Experimental Protocol

This protocol is based on general procedures for the synthesis of dialkoxydialkylstannanes.

Materials:

-

Dipropyltin dichloride ((CH₃CH₂CH₂)₂SnCl₂)

-

Sodium methoxide (CH₃ONa)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask and standard glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a stoichiometric amount of sodium methoxide in anhydrous methanol with stirring.

-

Reaction: To the stirred sodium methoxide solution, add a solution of dipropyltin dichloride in anhydrous methanol dropwise at room temperature. A white precipitate of sodium chloride will form.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours to ensure complete reaction.

-

Work-up:

-

Remove the precipitated sodium chloride by filtration under an inert atmosphere.

-

Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and washings.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation.

Experimental Workflow

Characterization of this compound

The following sections detail the expected analytical data for the characterization of this compound. This data is predictive and based on the analysis of similar organotin compounds.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₂₀O₂Sn |

| Molecular Weight | 266.94 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be in the range of 80-100 °C at reduced pressure |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, THF) |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of organometallic compounds.[1]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~3.6 | Singlet | 6H | -OCH₃ | - |

| ~1.5 - 1.7 | Multiplet | 4H | Sn-CH₂-CH₂ -CH₃ | J(H-H) ≈ 7-8 Hz |

| ~1.0 - 1.2 | Multiplet | 4H | Sn-CH₂ -CH₂-CH₃ | J(H-H) ≈ 7-8 Hz |

| ~0.9 | Triplet | 6H | Sn-CH₂-CH₂-CH₃ | J(H-H) ≈ 7-8 Hz |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~50 | -OCH₃ |

| ~28-30 | Sn-CH₂-C H₂-CH₃ |

| ~18-20 | Sn-C H₂-CH₂-CH₃ |

| ~13-15 | Sn-CH₂-CH₂-C H₃ |

¹¹⁹Sn NMR Spectroscopy:

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[2] For a tetracoordinate dialkoxydialkylstannane, the chemical shift is expected to be in the upfield region relative to tetramethyltin (TMSn).

-

Predicted ¹¹⁹Sn Chemical Shift (δ, ppm): -80 to -120 (relative to TMSn)

Infrared spectroscopy is useful for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (propyl groups) |

| 1050-1100 | Strong | C-O stretching (methoxy groups) |

| ~550-600 | Medium | Sn-O stretching |

| ~500-550 | Medium | Sn-C stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[3]

-

Predicted Molecular Ion (M⁺): m/z = 267 (for the most abundant tin isotope, ¹²⁰Sn)

-

Major Fragmentation Pathways (Predicted):

-

Loss of a methoxy group (-OCH₃) to give [M - 31]⁺

-

Loss of a propyl group (-C₃H₇) to give [M - 43]⁺

-

Cleavage of the Sn-O bond

-

Cleavage of the Sn-C bond

-

Logical Relationships in Characterization

The interpretation of spectroscopic data relies on the logical correlation between different analytical techniques to confirm the structure of the synthesized compound.

Safety Considerations

Organotin compounds are toxic and should be handled with appropriate safety precautions.[4] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established methodologies for similar compounds, offers a reliable starting point for its preparation. The predicted spectroscopic data serves as a valuable reference for the structural elucidation of the target molecule. Researchers and scientists in drug development and related fields can utilize this information for the synthesis and subsequent application of this and similar organotin compounds.

References

An In-depth Technical Guide to Dimethoxy(dipropyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy(dipropyl)stannane, an organotin compound, holds potential as a reagent and intermediate in various chemical syntheses. This document provides a comprehensive overview of its chemical properties, drawing upon data from analogous compounds to build a predictive profile. It includes a plausible experimental protocol for its synthesis, a comparative summary of its expected physical and spectroscopic properties, and a discussion of its likely reactivity. This guide is intended to serve as a foundational resource for researchers interested in the application of dialkoxydialkylstannanes in organic and medicinal chemistry.

Chemical Properties and Data

While specific experimental data for this compound (CAS No. 20756-81-4) is not extensively available in the public domain, its properties can be inferred from structurally similar compounds. The following table summarizes key data points for this compound and related organotin compounds to provide a comparative analysis.

| Property | This compound (Predicted/Inferred) | Dibutyltin Dimethoxide (Analogue) | Dipropyltin Dichloride (Analogue) |

| Molecular Formula | C8H20O2Sn | C10H24O2Sn | C6H14Cl2Sn |

| Molecular Weight | 266.94 g/mol | 294.00 g/mol | 275.79 g/mol [1] |

| Appearance | Colorless liquid (predicted) | Not specified | White solid[2] |

| Boiling Point | Not determined | Not determined | 161 °C @ 25 Torr[1] |

| Melting Point | Not applicable (liquid) | Not determined | 82-84 °C[2] |

| Density | Not determined | Not determined | Not determined |

| 119Sn NMR (ppm) | -90 to -190 (predicted for five-coordinate tin) | -90 to -190 (for associated dimer) | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of dipropyltin dichloride with sodium methoxide. This is a standard method for the preparation of dialkoxydialkylstannanes.

Synthesis of this compound

Reaction:

(CH₃CH₂CH₂)₂SnCl₂ + 2 NaOCH₃ → (CH₃CH₂CH₂)₂Sn(OCH₃)₂ + 2 NaCl

Materials:

-

Dipropyltin dichloride

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of dipropyltin dichloride in anhydrous diethyl ether is added dropwise to the stirred sodium methoxide solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Diagram of Synthesis Workflow:

References

An In-depth Technical Guide to Dimethoxy(dipropyl)stannane

CAS Number: 20756-81-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound dimethoxy(dipropyl)stannane (CAS 20756-81-4). Therefore, this guide synthesizes information from closely related dialkoxydialkylstannanes and the broader class of organotin compounds to provide a comprehensive overview. The presented data and protocols should be considered representative for this class of compounds and may require optimization for this compound.

Compound Overview

This compound is an organotin compound featuring a central tin atom bonded to two propyl groups and two methoxy groups. Organotin compounds are characterized by the presence of at least one tin-carbon bond and have found applications in various fields, including as catalysts, stabilizers, and in chemical synthesis. In recent years, the biological activities of certain organotin compounds have garnered interest in the field of drug development, particularly in cancer research.

Chemical Properties

| Property | Representative Value/Information | Source |

| Molecular Formula | C8H20O2Sn | N/A |

| Molecular Weight | 266.94 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) and have low solubility in water. | General observation for similar compounds |

| Stability | Sensitive to moisture; hydrolysis can occur to form the corresponding distannoxane. | General observation for organotin alkoxides |

Synthesis and Experimental Protocols

A general method for the synthesis of dialkoxydialkylstannanes involves the reaction of a dialkyldihalostannane with an alkali metal alkoxide. The following is a representative experimental protocol that can be adapted for the synthesis of this compound.

General Synthesis of Dialkoxydialkylstannanes

Reaction: R₂SnCl₂ + 2 NaOR' → R₂Sn(OR')₂ + 2 NaCl

Materials:

-

Dipropyldichlorostannane

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol.

-

The solution of sodium methoxide is then added dropwise to a stirred solution of dipropyldichlorostannane in anhydrous diethyl ether at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure.

Characterization

The synthesized compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR would confirm the structure. In ¹¹⁹Sn NMR, the chemical shift would be indicative of the coordination number and the nature of the substituents on the tin atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic Sn-O and Sn-C bond vibrations.

Potential Applications in Drug Development

While specific data for this compound is lacking, organotin compounds, in general, have been investigated for their potential therapeutic applications, particularly as anticancer agents.[1][2] The biological activity is often dependent on the nature of the organic groups attached to the tin atom.

Anticancer Research

Several organotin compounds have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).[1][2]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not documented. However, studies on other organotin compounds, such as certain tributyltin and triphenyltin derivatives, suggest that they can induce apoptosis through the intrinsic (mitochondrial) pathway.[2] This typically involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.

Below is a generalized diagram representing a potential apoptosis-inducing pathway for an organotin compound.

Caption: Generalized signaling pathway for organotin-induced apoptosis.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of a novel organotin compound for potential anticancer activity.

Caption: General experimental workflow for drug discovery with organotin compounds.

Toxicity and Safety Considerations

Organotin compounds exhibit a wide range of toxicities depending on the number and nature of the organic substituents. In general, triorganotin compounds are considered to be the most toxic to mammals. Dialkyltin compounds, such as the parent compound of this compound, are generally less toxic than their trialkyltin counterparts but can still pose health risks.

General Toxicity Profile of Organotins:

-

Neurotoxicity: Some organotins are known to be potent neurotoxins.

-

Immunotoxicity: Certain organotin compounds can suppress the immune system.

-

Dermal and Respiratory Irritation: Many organotins are irritants to the skin, eyes, and respiratory tract.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle with care to prevent hydrolysis from atmospheric moisture.

Due to the limited specific toxicological data for this compound, it should be handled with the same precautions as other potentially hazardous organotin compounds. A comprehensive safety data sheet (SDS) should be consulted before use.

References

Navigating the Spectroscopic Landscape of Dialkoxydialkylstannanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Spectral Data

The following tables summarize the anticipated spectral data for dimethoxy(dipropyl)stannane. These values are estimations derived from literature data for structurally similar organotin compounds and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-O-CH ₃ | 3.5 - 4.0 | s | - |

| Sn-CH ₂-CH₂-CH₃ | 1.2 - 1.6 | t | JH-H ≈ 7-8 |

| Sn-CH₂-CH ₂-CH₃ | 1.5 - 1.9 | sextet | JH-H ≈ 7-8 |

| Sn-CH₂-CH₂-CH ₃ | 0.8 - 1.1 | t | JH-H ≈ 7-8 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Sn-O-C H₃ | 50 - 60 |

| Sn-C H₂-CH₂-CH₃ | 15 - 25 |

| Sn-CH₂-C H₂-CH₃ | 25 - 35 |

| Sn-CH₂-CH₂-C H₃ | 10 - 15 |

Table 3: Predicted ¹¹⁹Sn NMR Spectral Data for this compound

| Parameter | Value |

| Chemical Shift (δ, ppm) | -100 to -150 |

Note: The chemical shift of ¹¹⁹Sn is highly dependent on the coordination number and the nature of the substituents.

Table 4: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2960-2850 | C-H stretch (propyl, methoxy) | Strong |

| 1050-1150 | Sn-O-C stretch | Strong |

| 500-600 | Sn-C stretch | Medium |

| 400-500 | Sn-O stretch | Medium |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M - OCH₃]+ | Loss of a methoxy group |

| [M - CH₂CH₂CH₃]+ | Loss of a propyl group |

| [Sn(OCH₃)₂(C₃H₇)]+ | |

| [Sn(OCH₃)(C₃H₇)]+ | |

| [Sn(C₃H₇)]+ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical as it can influence chemical shifts.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans will vary depending on sample concentration (from hundreds to thousands).

-

Reference the spectrum to the solvent peak.

-

-

¹¹⁹Sn NMR Acquisition:

-

Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum.

-

Due to the low natural abundance and potentially broad signals of tin, a larger number of scans may be required.

-

Typical parameters: pulse angle 30-90°, longer relaxation delays may be necessary (5-20 seconds), number of scans can be significant.

-

Use an external standard for referencing, such as tetramethyltin (Me₄Sn).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and analyzed in a liquid cell.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or the solvent for subtraction.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) or chemical ionization (CI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization:

-

Electron Ionization (EI): Use a standard electron energy of 70 eV. This method typically induces significant fragmentation.

-

Chemical Ionization (CI): Use a reagent gas (e.g., methane, ammonia) to achieve softer ionization, which may result in a more prominent molecular ion peak.

-

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a dialkoxydialkylstannane.

A Technical Guide to the Solubility of Dimethoxy(dipropyl)stannane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy(dipropyl)stannane is an organotin compound with potential applications in various fields, including as a catalyst and a precursor for other organometallic compounds. A thorough understanding of its solubility in organic solvents is crucial for its effective use in synthesis, formulation, and other experimental procedures. This technical guide provides an overview of the available solubility information for related compounds and outlines a comprehensive experimental protocol for determining the solubility of this compound.

Solubility Data

Table 1: Qualitative Solubility of Dipropyltin Dichloride

| Solvent | Solubility |

| Chloroform | Sparingly soluble[1] |

| Ethyl Acetate | Slightly soluble[1] |

| Methanol | Slightly soluble[1] |

Note: This data is for dipropyltin dichloride and should be used only as a preliminary guide for solvent selection for this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame photometric detector (GC-FPD) or mass spectrometer (GC-MS)

-

Syringes and filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC-FPD or GC-MS system. The choice of detector will depend on the required sensitivity and selectivity.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

Determine the concentration of this compound in the experimental samples by comparing their instrument response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration from GC analysis (g/mL) × Dilution factor) × 100

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

References

An In-depth Technical Guide to the Precursors and Starting Materials for Dimethoxy(dipropyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of dimethoxy(dipropyl)stannane. This document details the synthetic pathways, experimental protocols, and relevant quantitative data for the key chemical transformations involved in the preparation of this organotin compound.

Introduction

This compound, an organotin compound, serves as a valuable reagent and intermediate in various chemical syntheses. Its utility stems from the reactivity of the tin-methoxy bonds, which can be readily cleaved for further functionalization. The synthesis of this compound primarily proceeds through a two-step process, beginning with the formation of dipropyltin dichloride, which is then converted to the target dimethoxy derivative. This guide will elaborate on the necessary precursors and starting materials for each of these critical steps.

Primary Precursor: Dipropyltin Dichloride

The most direct precursor to this compound is dipropyltin dichloride. This diorganotin dihalide is a white solid at room temperature and serves as the key intermediate in the synthesis.

Synthesis of Dipropyltin Dichloride

The industrial synthesis of dipropyltin dichloride is typically achieved through the direct reaction of metallic tin with propyl chloride. This process is often catalyzed to improve reaction rates and yields.

Reaction Scheme:

A Comprehensive Review of Dialkoxydialkylstannanes: Synthesis, Characterization, and Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of dialkoxydialkylstannanes, a class of organotin compounds with the general formula R'₂Sn(OR)₂. This document covers their core synthesis methodologies, detailed characterization techniques, and explores their potential applications in the field of drug development, drawing from the existing scientific literature on organotin chemistry.

Synthesis of Dialkoxydialkylstannanes

The synthesis of dialkoxydialkylstannanes can be primarily achieved through two main routes: the reaction of dialkyltin oxides with alcohols and the reaction of dialkyltin dichlorides with sodium alkoxides.

From Dialkyltin Oxides and Alcohols

A direct and common method for the synthesis of dialkoxydialkylstannanes involves the reaction of a dialkyltin oxide with an excess of the corresponding alcohol. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product by removing water, often through azeotropic distillation.

Reaction Scheme:

R'₂SnO + 2 ROH ⇌ R'₂Sn(OR)₂ + H₂O

Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol

Experimental Protocol: Synthesis of Dibutyltin Dimethoxide from Dibutyltin Oxide

-

Materials: Dibutyltin oxide ((C₄H₉)₂SnO), anhydrous methanol (CH₃OH), toluene (for azeotropic removal of water).

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add dibutyltin oxide and a stoichiometric excess of anhydrous methanol.

-

Add toluene as an azeotropic agent.

-

Heat the mixture to reflux with vigorous stirring.

-

Water produced during the reaction is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap.

-

The reaction is monitored until no more water is collected.

-

After completion, the excess methanol and toluene are removed under reduced pressure to yield the crude dibutyltin dimethoxide.

-

The product can be further purified by distillation or recrystallization.

-

A patent describes a process for making dialkyltin dialkoxide by reacting dialkyltin oxide with an alcohol and a dialkyl carbonate at temperatures between 50°C to 200°C and pressures of 75 to 600 psi, achieving yields of 90-100%[1]. For example, dibutyltin dimethoxide can be produced from dibutyltin oxide and dimethyl carbonate[1].

From Dialkyltin Dichlorides and Sodium Alkoxides

An alternative synthetic route involves the reaction of a dialkyltin dichloride with a sodium alkoxide. This is a salt metathesis reaction where the chloride ligands on the tin atom are substituted by alkoxide groups.

Reaction Scheme:

R'₂SnCl₂ + 2 NaOR → R'₂Sn(OR)₂ + 2 NaCl

Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol

Experimental Protocol: Synthesis of a Dialkoxydialkylstannane from a Dialkyltin Dichloride

-

Materials: Dialkyltin dichloride (R'₂SnCl₂), sodium metal, anhydrous alcohol (ROH), anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent.

-

Apparatus: Three-necked round-bottom flask, dropping funnel, condenser with a drying tube, magnetic stirrer, nitrogen inlet.

-

Procedure:

-

Preparation of Sodium Alkoxide: In a three-necked flask under a nitrogen atmosphere, dissolve sodium metal in an excess of the anhydrous alcohol with stirring until all the sodium has reacted to form the sodium alkoxide.

-

Reaction: Dissolve the dialkyltin dichloride in an anhydrous solvent (diethyl ether or THF) in a dropping funnel.

-

Slowly add the solution of the dialkyltin dichloride to the stirred solution of the sodium alkoxide.

-

A white precipitate of sodium chloride will form.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

-

Work-up: Filter the reaction mixture to remove the sodium chloride precipitate.

-

Wash the precipitate with the anhydrous solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude dialkoxydialkylstannane.

-

Purify the product by distillation or recrystallization.

-

This method is a versatile route to a variety of dialkoxydialkylstannanes.

Characterization of Dialkoxydialkylstannanes

The structural elucidation and purity assessment of dialkoxydialkylstannanes are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of dialkoxydialkylstannanes.

-

¹H NMR: Provides information about the proton environments in the alkyl (R') and alkoxy (R) groups. The chemical shifts and coupling constants are characteristic of the specific organic moieties attached to the tin atom.

-

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

-

¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. The ¹¹⁹Sn chemical shift range for organotin compounds is vast, spanning over 5000 ppm[2]. For many organotin compounds, ¹¹⁹Sn NMR spectroscopy is a primary tool for structural analysis in solution[2].

Table 1: Representative NMR Data for Dialkoxydialkylstannanes

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹⁹Sn NMR (δ, ppm) | Reference |

| Me₃Sn(O-2,6-tBu₂C₆H₃) | CDCl₃ | Data not specified | Data not specified | Not specified in search results | [3][4] |

| Me₃Sn(O-2,6-iPr₂C₆H₃) | CDCl₃ | Data not specified | Data not specified | Not specified in search results | [3][4] |

| General Me₃SnX | Various | J¹H-¹¹⁹Sn: 49–61 Hz | Data not specified | Dependent on X, solvent, and concentration | [3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For dialkoxydialkylstannanes, the key absorption bands are:

-

Sn-O stretching vibrations: These typically appear in the region of 700-400 cm⁻¹.

-

C-H stretching and bending vibrations: These are observed for the alkyl and alkoxy groups in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. The fragmentation of organotin compounds in mass spectrometry often involves the cleavage of the tin-carbon and tin-oxygen bonds.

Potential in Drug Development

Organotin compounds, in general, have demonstrated a wide range of biological activities, suggesting that dialkoxydialkylstannanes could be a promising class of compounds for drug development.

Antimicrobial and Antifungal Activity

Several organotin compounds have been reported to possess significant antibacterial and antifungal properties. The biological activity is influenced by the nature and number of organic groups attached to the tin atom. While specific minimum inhibitory concentration (MIC) values for dialkoxydialkylstannanes are not extensively documented in the initial search results, the broader class of organotin compounds has shown efficacy against various pathogens. For instance, some organotin complexes have been studied for their anti-fungal and anti-bacterial activities[5]. The development of new antifungal agents is crucial due to the emergence of resistant strains of Candida species[6][7].

Table 2: Reported Biological Activities of Organotin Compounds

| Activity | Organism/Cell Line | Compound Type | Reported Effect | Reference |

| Antibacterial | Vancomycin-resistant Staphylococcus aureus (VRSA) | 2,4-diacetylphloroglucinol (as a reference) | MIC of 4 mg/l | [8] |

| Antifungal | Candida spp. | 1,4-dialkoxy-naphthalen-2-acyl imidazolium salts | MIC of 3.125 to 6.26 μg/mL | [6][7] |

Note: This table includes data for related compounds to indicate the potential of organotin derivatives. Specific data for dialkoxydialkylstannanes needs further investigation.

Antitumor and Cytotoxic Activity

A significant area of research for organotin compounds is their potential as anticancer agents. Many organotin(IV) compounds exhibit in vitro antitumor properties against various cancer cell lines[9]. The general trend for cytotoxic effects is R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺, with triorganotin(IV) compounds often showing the highest activity[9]. The mechanism of action is thought to involve interaction with DNA and the induction of apoptosis[1].

The structure-activity relationship is a key aspect of the development of organotin-based antitumor drugs. The nature of the alkyl or aryl groups attached to the tin atom, as well as the coordinated ligands, significantly influences the biological activity[10].

Conclusion

Dialkoxydialkylstannanes are a versatile class of organotin compounds with well-established synthetic routes and characterization methods. While their direct applications in drug development are still an emerging area of research, the broader family of organotin compounds has shown significant promise as antimicrobial and antitumor agents. Future research should focus on the systematic synthesis and biological screening of a wider range of dialkoxydialkylstannanes to elucidate their structure-activity relationships and to identify lead compounds with therapeutic potential. The detailed experimental protocols and characterization data provided in this guide serve as a foundational resource for researchers in this exciting field.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Dibutyltin methoxide | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of 2,4-diacetylphloroglucinol produced by Pseudomonas sp. AMSN isolated from a marine alga, against vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-proliferative and antitumor activity of organotin(IV) compounds. An overview of the last decade and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for organotin compounds. Given their diverse applications and inherent toxicities, a thorough understanding of their properties is paramount for ensuring laboratory safety and the integrity of research. This document covers toxicity, safe handling practices, detailed experimental protocols for toxicity assessment, and the molecular mechanisms of their action.

Executive Summary

Organotin compounds, characterized by at least one tin-carbon bond, are a versatile class of organometallic chemicals used as PVC stabilizers, catalysts, and biocides.[1] However, their utility is matched by their potential for significant toxicity. The toxic profile of organotin compounds is primarily determined by the number and nature of the organic groups attached to the tin atom. Generally, the toxicity follows the order: R3SnX > R2SnX2 > RSnX3, where 'R' is an alkyl or aryl group and 'X' is an anion. Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic, while monoorganotins exhibit the lowest toxicity. This guide provides essential information to mitigate the risks associated with these compounds in a research and development setting.

Toxicity of Organotin Compounds

The toxicity of organotin compounds varies significantly depending on the specific compound. Acute and chronic exposure can lead to a range of adverse health effects, from skin irritation to severe neurological damage.

Acute Toxicity

Acute exposure to organotin compounds can cause immediate health effects. Trialkyltins are particularly potent, with ethyl derivatives being the most toxic. Symptoms of acute intoxication can include skin and respiratory tract irritation, vomiting, headaches, and visual defects.[2] In severe cases, chemical burns may result from skin contact with tributyltin compounds.[2]

Chronic Toxicity and Organ-Specific Effects

Long-term exposure to organotin compounds can lead to more severe and lasting health issues. Key target organs and systems include:

-

Nervous System: Trimethyltin and triethyltin are potent neurotoxins.

-

Immune System: Dibutyltin, tributyltin, and dioctyltin are known to be immunotoxic.

-

Hepatic and Hematological Systems: Oral exposure to some organotins can result in liver damage and decreased hemoglobin concentrations.[3]

Carcinogenicity and Reproductive Toxicity

The carcinogenic potential of most organotin compounds in humans is not well-established. However, some studies in animals suggest that certain organotins may have carcinogenic effects. Several organotin compounds have been shown to cause reproductive and developmental effects in rodents, although it is often at doses that also induce maternal toxicity.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for various organotin compounds.

Table 1: Acute Oral Toxicity of Selected Organotin Compounds in Rats

| Compound | LD50 (mg/kg body weight) |

| Trimethyltin chloride | 12.6 |

| Dimethyltin dichloride | 74 - 237 |

| Tributyltin chloride | 122 - 349 |

| Dibutyltin oxide | 487 - 520 |

| Trioctyltin chloride | >4000 |

Data sourced from the Laboratory Chemical Safety Summary for Trimethyltin Chloride and Other Organotin Compounds.

Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)

| Agency | Limit Type | Value (mg/m³) | Notes |

| OSHA | PEL (TWA) | 0.1 | Applies to all organic tin compounds. |

| NIOSH | REL (TWA) | 0.1 | Applies to all organic tin compounds except Cyhexatin. Skin designation. |

| ACGIH | TLV (TWA) | 0.1 | - |

| ACGIH | STEL | 0.2 | - |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data sourced from OSHA, NIOSH, and ACGIH.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with organotin compounds.

Engineering Controls

-

Fume Hood: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood.[3] The sash should be kept as low as possible.

-

Designated Area: A designated area within the laboratory should be clearly marked for the handling of organotin compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

-

Gloves: Chemically resistant gloves (e.g., neoprene) are required. Inspect gloves for any signs of degradation or puncture before use.

-

Eye Protection: Chemical safety goggles and a face shield (minimum 8-inch) must be worn.

-

Lab Coat: A flame-retardant or cotton lab coat should be worn.

-

Respiratory Protection: For spills or situations with a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is necessary.[4]

Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

-

Evacuate and Secure: Evacuate all non-essential personnel from the area and secure the location.

-

Ventilate: Ensure the area is well-ventilated.

-

Absorb: For liquid spills, use an absorbent material or spill pillow to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

-

Decontaminate: The spill area should be decontaminated. A common procedure for glassware is to soak it in a bleach solution overnight, which oxidizes the organotin compounds to less harmful tin oxides.[5] This can be followed by washing with soap and water, and then rinsing with a solvent like acetone or toluene.

-

Waste Disposal: All contaminated materials, including absorbents and PPE, must be placed in a sealed, properly labeled container for hazardous waste disposal.

Waste Disposal

All organotin waste, including excess reagents and contaminated materials, must be disposed of as hazardous waste in accordance with institutional and local regulations. Waste containers should be clearly labeled as "Organotin Waste."[6]

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key toxicological assessments of organotin compounds, based on established guidelines and scientific literature.

Acute Oral Toxicity (Modified from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of an organotin compound.

Materials:

-

Wistar rats (young adults, single sex, typically females).

-

Test organotin compound.

-

Vehicle for administration (e.g., corn oil).

-

Oral gavage needles.

-

Animal cages with appropriate bedding.

-

Calibrated balance.

Methodology:

-

Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

-

Fasting: Fast the animals overnight (at least 16 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a solution or suspension of the test compound in the vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the test substance using a gavage needle. A starting dose of 300 mg/kg is often used in the absence of prior knowledge.

-

Observation: Observe the animals closely for the first several hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: The LD50 is determined based on the number of mortalities at different dose levels.

Dermal Toxicity (Modified from OECD Guideline 402)

Objective: To assess the potential for an organotin compound to cause skin irritation and systemic toxicity following dermal application.

Materials:

-

Albino rabbits.

-

Test organotin compound.

-

Gauze patches.

-

Surgical adhesive tape.

-

Elastic corset or similar wrapping.

-

Clippers for fur removal.

Methodology:

-

Preparation of Animals: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the rabbits.

-

Application: Apply a measured amount of the test substance (typically 0.5 mL for liquids or 0.5 g for solids) to a small area of the shorn skin. Cover the application site with a gauze patch and secure it with adhesive tape.

-

Exposure: Wrap the trunk of the rabbit with an elastic corset to hold the patch in place and prevent ingestion of the test substance. The exposure duration is typically 4 hours.

-

Removal: After the exposure period, remove the patch and any residual test material.

-

Observation: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions according to a standardized scale (e.g., Draize scale).

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of an organotin compound on a specific cell line.

Materials:

-

Cell line (e.g., SH-SY5Y human neuroblastoma cells for neurotoxicity studies).[7]

-

Cell culture medium and supplements.

-

Test organotin compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

Plate reader.

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the organotin compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the cells with the test compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assay (MTT):

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Mechanisms of Action

Organotin compounds exert their toxicity through the disruption of several key cellular signaling pathways.

Apoptosis Signaling Pathway

Organotin compounds are potent inducers of apoptosis (programmed cell death). The primary mechanism involves the mitochondrial pathway. Tributyltin (TBT), for instance, causes a rapid loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2][8] This triggers the activation of a caspase cascade, leading to cell death.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geacindia.gov.in [geacindia.gov.in]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. oecd.org [oecd.org]

- 6. Caspase-10 Is the Key Initiator Caspase Involved in Tributyltin-Mediated Apoptosis in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

The Toxicology of Dipropyltin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyltin compounds, a class of organotin compounds, are utilized in various industrial applications, including as stabilizers for PVC, catalysts, and as biocides.[1] Despite their utility, concerns regarding their toxicological profile necessitate a thorough understanding of their adverse effects on biological systems. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of dipropyltin compounds, with a focus on dipropyltin dichloride, the most studied compound in this class. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with these compounds and in developing safer alternatives.

Acute Toxicity

Dipropyltin compounds exhibit significant acute toxicity through oral, dermal, and inhalation routes of exposure. The primary target organs for acute toxicity include the immune system, with the thymus being particularly sensitive, and the central nervous system.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of dipropyltin dichloride. It is important to note that there are some discrepancies in the reported oral LD50 values in the literature, which may be due to differences in experimental protocols, animal strains, or purity of the test substance.

| Compound | Exposure Route | Species | LD50/LC50 | Reference |

| Dipropyltin Dichloride | Oral | Rat | 100 - 300 mg/kg | [2] |

| Dipropyltin Dichloride | Dermal | Rabbit | > 2000 mg/kg | [2] |

| Dipropyltin Dichloride | Inhalation (4h) | Rat | 0.5 - 1 mg/L | [2] |

Note: The oral LD50 value is presented as a range to reflect the variability reported in different sources. The GHS classification of "Toxic if swallowed" suggests an LD50 in this range.[3]

Experimental Protocols for Acute Toxicity Testing

The acute toxicity data for dipropyltin dichloride are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and reproducibility of the data.

Oral Toxicity (Following OECD Guideline 401/420/423/425)

The acute oral toxicity of dipropyltin compounds is determined by administering the substance to a group of rodents, typically rats, via oral gavage.[4][5][6][7]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (or both sexes if significant differences are expected) are used.[4]

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[4] The doses are selected based on a preliminary range-finding study.

-

Administration: The compound is administered in a single dose by gavage using a stomach tube.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.[4][8]

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[4]

-

LD50 Calculation: The LD50, the dose that is lethal to 50% of the animals, is calculated using appropriate statistical methods.[6]

Dermal Toxicity (Following OECD Guideline 402)

The acute dermal toxicity is assessed by applying the substance to the skin of an animal, usually a rabbit.[2][9][10][11]

Methodology:

-

Animal Selection: Healthy young adult rabbits are used.[9]

-

Preparation: The fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied to the skin, and the treated area is covered with a porous gauze dressing. The exposure period is typically 24 hours.[11]

-

Observation: Animals are observed for mortality and signs of toxicity for at least 14 days.[2][8] Skin irritation at the site of application is also evaluated.

-

Necropsy: A gross necropsy is performed on all animals.[9]

-

LD50 Calculation: The dermal LD50 is determined.[12]

Inhalation Toxicity (Following OECD Guideline 403)

The acute inhalation toxicity is evaluated by exposing animals to the substance in the form of a vapor, aerosol, or dust.[12][13][14][15][16][17]

Methodology:

-

Animal Selection: Young adult rats are the preferred species.[16]

-

Exposure: Animals are exposed to the test substance in an inhalation chamber for a fixed period, typically 4 hours.[13][14] Multiple concentration groups are used.

-

Observation: Animals are observed for mortality and toxic effects during and after exposure for at least 14 days.[13][14]

-

LC50 Calculation: The LC50, the concentration that is lethal to 50% of the animals, is calculated.[18]

Mechanisms of Toxicity

The toxicity of dipropyltin compounds is believed to be mediated through several mechanisms, primarily immunotoxicity leading to thymus atrophy and the induction of apoptosis, likely through a mitochondrial-mediated pathway. While direct evidence for dipropyltin compounds is limited, studies on closely related dialkyltin compounds, such as dibutyltin and tributyltin, provide valuable insights into the probable mechanisms.

Immunotoxicity: Thymus Atrophy

A hallmark of dialkyltin toxicity is the induction of thymus atrophy.[14] This is characterized by a significant reduction in the size and weight of the thymus gland, primarily due to the depletion of thymocytes, a type of immune cell that matures in the thymus.

Experimental Protocol for Thymus Atrophy Assessment:

-

Animal Dosing: Rodents are administered the dipropyltin compound, typically orally or via injection, for a specified period.

-

Organ Collection: At the end of the exposure period, the animals are euthanized, and the thymus is carefully dissected and weighed.[19]

-

Histopathology: The thymus tissue is fixed, processed, and sectioned for microscopic examination. Staining with hematoxylin and eosin (H&E) allows for the assessment of cortical and medullary cellularity and overall thymic architecture.[16]

-

Thymocyte Counting: A single-cell suspension of thymocytes can be prepared from the thymus to determine the total number of viable cells.[19]

-

Flow Cytometry: Flow cytometric analysis can be used to identify and quantify different subpopulations of thymocytes (e.g., CD4+/CD8+ double-positive, CD4+ single-positive, and CD8+ single-positive cells) to assess the impact on thymocyte development.[9]

The depletion of thymocytes is thought to be a result of apoptosis.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which organotin compounds exert their toxic effects. Evidence from related compounds suggests that dipropyltin compounds likely induce apoptosis through the intrinsic (mitochondrial) pathway.[15]

Experimental Protocol for In Vitro Apoptosis Assay in Thymocytes:

-

Thymocyte Isolation: Thymocytes are isolated from the thymus of untreated animals.[19]

-

Cell Culture and Treatment: The isolated thymocytes are cultured in vitro and exposed to various concentrations of the dipropyltin compound for different time periods.[9]

-

Apoptosis Detection: Apoptosis can be assessed using several methods:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI exclusion).[20]

-

Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorometric or colorimetric assays.[15]

-

Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1 or TMRE.[21]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol can be detected by western blotting of cytosolic fractions.[5][10][21]

-

Bcl-2 Family Protein Expression: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be analyzed by western blotting to determine the Bax/Bcl-2 ratio, which is a key regulator of apoptosis.[13][22][23]

-

Signaling Pathways

Based on studies of related organotin compounds, the following signaling pathways are likely involved in the toxicology of dipropyltin compounds.

Mitochondrial-Mediated Apoptosis Pathway

Dipropyltin compounds are hypothesized to induce apoptosis by disrupting mitochondrial function. This leads to the release of pro-apoptotic factors and the activation of the caspase cascade.

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by dipropyltin compounds.

Stress-Activated Protein Kinase (SAPK) Pathway

Exposure to toxic compounds can activate stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, which can contribute to the apoptotic response.[8][17][18][24][25]

References

- 1. researchgate.net [researchgate.net]

- 2. oral ld50 values: Topics by Science.gov [science.gov]

- 3. monash.edu [monash.edu]

- 4. Organotin-induced apoptosis as observed in vitro is not relevant for induction of thymus atrophy at antiproliferative doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dtsc.ca.gov [dtsc.ca.gov]

- 12. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Activation of JNK and p38 MAPK Mediated by ZDHHC17 Drives Glioblastoma Multiforme Development and Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of Thymus Atrophy and Disruption of Thymocyte Development by Fipronil through Dysregulation of IL-7-Associated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis Assays [sigmaaldrich.com]

- 21. Cytochrome c release and caspase activation in hydrogen peroxide- and tributyltin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]

The Environmental Toll of Organotin Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotin reagents, a class of organometallic compounds, have been widely utilized across various industrial and agricultural sectors for their potent biocidal and stabilizing properties.[1][2] However, their extensive use has led to significant environmental contamination, posing a considerable threat to ecosystems and human health.[1][2] This technical guide provides a comprehensive overview of the environmental impact of organotin reagents, focusing on their toxicity, environmental fate, and the analytical methods for their detection.

Classification and Toxicity of Organotin Compounds

Organotin compounds are characterized by the number of organic groups attached to the tin atom, which significantly influences their toxicity. The general order of toxicity is triorganotins > diorganotins > monoorganotins, while tetraorganotins are generally considered the least toxic but can degrade to more toxic forms.[3][4]

Triorganotins (R3SnX) , such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic class and have been extensively used as biocides in anti-fouling paints for ships, wood preservatives, and agricultural fungicides.[5][6] Their high toxicity extends to a wide range of non-target aquatic organisms, including mollusks, crustaceans, and algae, even at very low concentrations.[3][7]

Diorganotins (R2SnX2) , like dibutyltin (DBT), are primarily used as heat stabilizers in PVC plastics and as catalysts.[5][8] While less toxic than triorganotins, they can still exhibit significant immunotoxicity.[8][9]

Monoorganotins (RSnX3) and Tetraorganotins (R4Sn) are the least toxic of the organotin compounds.[3][4] Monoorganotins also serve as PVC stabilizers, while tetraorganotins are used as intermediates in the synthesis of other organotin compounds.[3][5]

Quantitative Toxicity Data

The toxicity of organotin compounds is typically quantified using metrics such as the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specified period. The following tables summarize available quantitative data on the acute toxicity of various organotin compounds to different aquatic organisms.

| Organotin Compound | Test Organism | Exposure Duration | LC50 Value | Reference |

| Tributyltin (TBT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 1.5 µg/L | [10] |

| Tributyltin (TBT) | Daphnia magna | 48 hours | 0.6 µg/L | [10] |

| Triphenyltin (TPT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 2.8 µg/L | [10] |

| Dibutyltin (DBT) | Daphnia magna | 48 hours | 130 µg/L | [10] |

Environmental Persistence and Bioaccumulation

Organotin compounds, particularly TBT and TPT, are persistent in the environment, with half-lives that can range from several days in water to several weeks or even years in sediments.[3][11] They have a strong tendency to adsorb to sediment particles, which act as a long-term reservoir for these pollutants.[3][12]

Due to their lipophilic nature, organotins readily bioaccumulate in aquatic organisms, leading to biomagnification through the food web.[11][13] High concentrations of organotins have been found in various marine organisms, including mollusks, fish, and marine mammals.[2][4] This bioaccumulation is a significant concern for both ecosystem health and human exposure through the consumption of contaminated seafood.[5][13]

Mechanisms of Toxicity

The toxicity of organotin compounds stems from their ability to interfere with various fundamental biological processes.

Endocrine Disruption

Tributyltin is a potent endocrine disruptor, most notably causing imposex in female marine snails.[14] Imposex is the development of male sexual characteristics, such as a penis and vas deferens, in female gastropods, which can lead to sterilization and population decline.[4] This effect is primarily attributed to the inhibition of the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.

Inhibition of Mitochondrial ATP Synthase

Triorganotins, such as TBT and TPT, are powerful inhibitors of mitochondrial ATP synthase.[15] This enzyme is crucial for cellular energy production. By binding to the F0 subunit of ATP synthase, these compounds disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation and leading to a depletion of cellular ATP.

Immunotoxicity

Certain organotin compounds, particularly dibutyltins and tributyltins, have been shown to be immunotoxic.[9][16] They can cause thymus atrophy and suppress the function of various immune cells, including T-lymphocytes, leading to increased susceptibility to infections.[9]

Neurotoxicity

Some organotins, especially trimethyltin and triethyltin, are potent neurotoxins.[17] They can cause neuronal cell death and lead to a range of neurological symptoms.[9][15] The neurotoxic effects are thought to involve mechanisms such as the induction of intracellular calcium elevation and glutamate excitotoxicity.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by organotin compounds and a general workflow for their environmental analysis.

Caption: Simplified signaling pathway of organotin toxicity.

Caption: General workflow for organotin analysis.

Experimental Protocols

Accurate determination of organotin compounds in environmental matrices is crucial for assessing their impact. The following provides an overview of a common analytical methodology.

Determination of Organotins in Environmental Samples by Gas Chromatography

This protocol outlines the general steps for the analysis of organotin compounds in water, sediment, and biological tissues using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).

1. Sample Preparation:

-

Water Samples: Acidify the water sample and extract the organotin compounds using a non-polar solvent like hexane or by solid-phase extraction (SPE).[18][19]

-

Sediment and Biological Tissues: Extract organotins using an organic solvent, often with the aid of a complexing agent like tropolone, followed by sonication or shaking.[18][19]

2. Derivatization:

-

Due to their low volatility, organotin compounds require derivatization before GC analysis.[19] This is typically achieved by ethylation or propylation using a Grignard reagent (e.g., ethylmagnesium bromide) or sodium tetraethylborate.[19][20]

3. Clean-up:

-

The extract is then cleaned up to remove interfering substances. This can be done using techniques like column chromatography with silica gel or florisil.[18]

4. GC Analysis:

-

The derivatized and cleaned extract is injected into a gas chromatograph equipped with a suitable capillary column.

-

The separated organotin compounds are detected using a flame photometric detector (FPD) with a tin-specific filter or a mass spectrometer (MS) for more definitive identification and quantification.[18][20]

5. Quantification:

-

Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards. An internal standard is often used to correct for variations in extraction efficiency and instrument response.

Determination of Organotins by Liquid Chromatography-Mass Spectrometry

Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly inductively coupled plasma mass spectrometry (ICP-MS), offers an alternative that often does not require derivatization.[21]

1. Sample Preparation:

-

Extraction procedures are similar to those for GC analysis, but the derivatization step is omitted.[21][22]

2. LC-MS Analysis:

-

The sample extract is injected into a liquid chromatograph for separation of the different organotin species.

-

The eluent from the LC is introduced into the mass spectrometer for detection and quantification.[21][22]

Regulatory Status and Conclusion

The severe environmental impact of organotin compounds has led to international regulations restricting their use. The International Maritime Organization (IMO) has banned the use of TBT-based anti-fouling paints on ships.[23] Many countries have also implemented their own restrictions on the use of organotins in various consumer products.[6][24][25]

Despite these regulations, the persistence of organotins in sediments means they will continue to be a source of contamination for years to come.[5] Continued monitoring and research are essential to understand the long-term effects of these compounds and to develop effective remediation strategies. For researchers and professionals in drug development, an awareness of the environmental legacy of such persistent and toxic compounds is crucial for designing and developing new chemicals with improved environmental profiles.

References

- 1. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 4. tandfonline.com [tandfonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. EU bans certain organotin compounds | EVISA's News [speciation.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Ecotoxicology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FUTMinna Institutional Repository: The Environmental Persistence of Organotin Compounds [irepo.futminna.edu.ng:8080]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rewe-group.com [rewe-group.com]

- 17. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pjoes.com [pjoes.com]

- 20. ysi.com [ysi.com]

- 21. eurofins.com.au [eurofins.com.au]

- 22. epa.gov [epa.gov]

- 23. nsglc.olemiss.edu [nsglc.olemiss.edu]

- 24. newsletter.sgs.com [newsletter.sgs.com]

- 25. China's Taiwan Tightens Restrictions on Organotin Compounds | News | ChemRadar [chemradar.com]

Methodological & Application

Application Notes and Protocols: Dimethoxy(dipropyl)stannane as a Catalyst in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The catalytic applications of dimethoxy(dipropyl)stannane are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established catalytic activity of analogous dialkyldimethoxystannanes and other organotin(IV) compounds, such as dibutyltin oxide and monobutyltin tris(2-ethylhexanoate), which are widely used in industrial and academic settings for esterification and transesterification reactions.[1][2][3] The principles, reaction conditions, and mechanisms described are expected to be broadly applicable to this compound.

Introduction to Organotin Catalysis

Organotin(IV) compounds are versatile Lewis acid catalysts employed in a variety of organic transformations, most notably in the synthesis of esters and polyesters.[3][4] Their efficacy stems from the electrophilic nature of the tin center, which can coordinate with carbonyl oxygen atoms, thereby activating the carbonyl group towards nucleophilic attack.[5] The general class of dialkoxydialkylstannanes, to which this compound belongs, offers a balance of reactivity and stability, making them suitable for a range of esterification and transesterification reactions.[2][3]

Key Advantages of Organotin Catalysts:

-

High Activity: Effective at low catalyst loadings, typically in the range of 0.01-1.0% by weight.[1]

-

Mild Reaction Conditions: Often promote reactions under neutral and relatively mild temperature conditions compared to strong acid or base catalysts.

-

High Purity Products: Minimize side reactions such as dehydration, leading to higher purity of the desired ester products.[3]

-

Versatility: Active for a wide range of substrates, including sterically hindered acids and alcohols.

Applications in Organic Synthesis

The primary application of dialkyldimethoxystannanes and related organotin catalysts is in esterification and transesterification reactions. These reactions are fundamental in the synthesis of a wide array of organic molecules, from small molecule esters to large polymeric materials like polyesters.[3][4]

Direct Esterification

Dialkyldimethoxystannanes are effective catalysts for the direct esterification of carboxylic acids with alcohols. The catalyst facilitates the removal of water, driving the equilibrium towards the formation of the ester product.

General Reaction Scheme: R-COOH + R'-OH ⇌ R-COOR' + H₂O (Catalyst: Dialkyldimethoxystannane)

Transesterification

These catalysts are also highly active in transesterification reactions, where an ester reacts with an alcohol to form a new ester. This is a crucial process in the production of various polyesters and biofuels.[3]

General Reaction Scheme: R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH (Catalyst: Dialkyldimethoxystannane)

Quantitative Data Summary

The following table summarizes typical quantitative data for esterification reactions catalyzed by analogous organotin compounds. These values can serve as a starting point for optimizing reactions with this compound.

| Substrate 1 (Carboxylic Acid) | Substrate 2 (Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |

| Isophthalic Acid | Propylene Glycol | ~0.1 wt% | 180-220 | 4-8 | >95 | Monobutyltin tris(2-ethylhexanoate) |

| Maleic Anhydride | Dipropylene Glycol | ~0.1 wt% | 180-220 | 4-8 | >95 | Dibutyltin oxide |

| Adipic Acid | 1-Butanol | 0.5 | 150 | 6 | 98 | Stannous Oxalate |

| Lauric Acid | Methanol | 1.0 | 120 | 5 | 92 | Butylstannoic acid |

Note: The data presented is for analogous organotin catalysts and serves as a representative guide.

Experimental Protocols